4-Chloro-4'-phenylchalcone
Description
4-Chloro-4'-phenylchalcone is a chalcone derivative featuring a chlorine atom at the 4-position of the A-ring and a phenyl substituent at the 4'-position of the B-ring. Chalcones (1,3-diaryl-2-propen-1-ones) are α,β-unsaturated ketones with a backbone structure of Ar–CH=CH–CO–Ar', where substituents on the aromatic rings modulate their physicochemical and biological properties. This compound is synthesized via the Claisen-Schmidt condensation, a base-catalyzed reaction between 4-chlorobenzaldehyde and 4-phenylacetophenone derivatives . Its applications span pharmaceutical intermediates and chemical research, particularly in studies exploring structure-activity relationships (SAR) for enzyme inhibition and drug development .
Properties
CAS No. |
13662-60-7 |
|---|---|
Molecular Formula |
C21H15ClO |
Molecular Weight |
318.8 g/mol |
IUPAC Name |
(E)-3-(4-chlorophenyl)-1-(4-phenylphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C21H15ClO/c22-20-13-6-16(7-14-20)8-15-21(23)19-11-9-18(10-12-19)17-4-2-1-3-5-17/h1-15H/b15-8+ |
InChI Key |
ITOPRUNXNYEDGQ-OVCLIPMQSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C=CC3=CC=C(C=C3)Cl |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)/C=C/C3=CC=C(C=C3)Cl |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C=CC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Analogous Chalcone Derivatives
Structural and Electronic Effects
Substituents on chalcones influence electronic distribution, solubility, and steric bulk, which directly impact biological activity. Below is a comparative analysis of 4-Chloro-4'-phenylchalcone and its analogs:
Table 1: Substituent Effects on Key Properties
Key Observations :
- Electron-withdrawing groups (Cl, F) increase the electrophilicity of the α,β-unsaturated ketone, enhancing reactivity with nucleophilic enzyme residues .
- Steric hindrance from bulky groups (e.g., methoxy) reduces binding affinity to enzymes like cEH .
- Dual substitutions (e.g., Cl and F) synergistically improve inhibitory potency compared to monosubstituted analogs .
Table 2: Enzyme Inhibition Profiles
| Compound | Cytosolic Epoxide Hydrolase (cEH) Inhibition | Microsomal Epoxide Hydrolase (mEH) Inhibition |
|---|---|---|
| 4'-Phenylchalcone oxide | Baseline activity (IC₅₀ = 10 µM) | Low activity |
| This compound | Inferred moderate inhibition | Not studied |
| 4-Chloro-4'-fluorochalcone | High inhibition (IC₅₀ < 5 µM) | Moderate inhibition |
| 4-Methoxy-4'-fluorochalcone | Low inhibition (IC₅₀ > 20 µM) | No significant activity |
Note: Data extrapolated from studies on structurally related compounds .
Preparation Methods
Preparation Methods
Acid-Catalyzed Claisen-Schmidt Condensation
The most widely reported method involves condensing 4-chlorobenzaldehyde with acetophenone in the presence of concentrated sulfuric acid (H₂SO₄).
Reaction Protocol
Reactants :
Procedure :
The aldehyde and ketone are dissolved in ethanol, followed by dropwise addition of H₂SO₄. The mixture is refluxed at 80–90°C for 4–6 hours. Post-reaction, the crude product is precipitated by cooling, filtered, and recrystallized from ethanol.Mechanistic Insights :
Protonation of the carbonyl oxygen by H₂SO₄ activates the aldehyde for nucleophilic attack by the enol form of acetophenone. Subsequent dehydration yields the α,β-unsaturated ketone.
Base-Catalyzed Condensation
Alternative protocols employ sodium hydroxide (NaOH) or potassium hydroxide (KOH) in alcoholic solvents.
Reaction Parameters
- Catalyst : 10% NaOH in ethanol
- Temperature : 50–60°C
- Time : 3–5 hours
Comparative Analysis
Base catalysis avoids the corrosivity of H₂SO₄ but may suffer from lower yields (50–60%) due to side reactions like aldol dimerization. The absence of strong acid also slows dehydration, necessitating extended reaction times.
Solvent and Catalyst Innovations
Recent patents highlight solvent modifications to enhance efficiency:
Lewis Acid Catalysts
Friedel-Crafts acylations using AlCl₃ (as in) are ineffective for chalcone synthesis but inspire hybrid methods. For example, ZnCl₂-Dowex resin systems (cited in) could stabilize intermediates in chalcone formation, though experimental validation is pending.
Table 1: Solvent Impact on Chalcone Synthesis
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| Ethanol | 24.3 | 70 | 95 |
| Dichloroethane | 10.4 | 85* | 98* |
| Chlorobenzene | 5.6 | 78* | 97* |
Mechanistic and Kinetic Considerations
Purification and Characterization
Comparative Methodological Assessment
Acid vs. Base Catalysis
| Parameter | H₂SO₄ | NaOH |
|---|---|---|
| Yield (%) | 70 | 55 |
| Reaction Time (h) | 4 | 6 |
| Side Products | Minimal | Moderate |
Solvent Selection
Non-polar solvents (dichloroethane, chlorobenzene) improve reactant solubility and yield but require higher temperatures.
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